Asunaprevir (BMS-650032) is a potent, second-generation Hepatitis C Virus (HCV) Nonstructural protein 3 (NS3) protease inhibitor. [, , ] It is classified as a direct-acting antiviral (DAA) agent. [, , ] Asunaprevir plays a crucial role in scientific research as a tool to study HCV replication, resistance mechanisms, and the development of novel antiviral therapies. [, , ]
HCV Replication Inhibition: Asunaprevir demonstrates potent inhibitory activity against HCV genotypes 1 and 4 in cell culture systems, including replicon systems and HCV-infected cells. [, , , , ] These in vitro models are crucial for studying the antiviral activity of Asunaprevir and investigating its mechanism of action.
Resistance Selection Studies: Researchers use Asunaprevir in in vitro resistance selection studies to identify and characterize mutations in the HCV NS3 protease that confer resistance to the drug. [, , ] These studies provide insights into the genetic barriers to resistance and inform the development of more effective antiviral therapies.
Combination Therapy Studies: Asunaprevir is used in combination with other DAAs, such as NS5A inhibitors (e.g., daclatasvir) and NS5B inhibitors (e.g., beclabuvir), to evaluate their synergistic antiviral effects and potential for overcoming viral resistance. [, , , , , ]
Animal Models: Asunaprevir has been evaluated in animal models of HCV infection, including chimpanzees and humanized mice, to assess its antiviral activity, pharmacokinetics, and potential for clinical development. [, ] These studies provide valuable information about the drug's efficacy and safety in a living organism.
Clinical Trials: Asunaprevir has been investigated in clinical trials for the treatment of chronic HCV infection in humans. [, , , , , , , ] These trials have evaluated the drug's safety, efficacy, and optimal dosing regimens, both as monotherapy and in combination with other antiviral agents.
Drug Repurposing: Asunaprevir has shown promising antiviral activity against other viruses, such as Dengue virus and SARS-CoV-2, in preclinical studies. [, ] This highlights its potential for drug repurposing against emerging infectious diseases.
Innate Immunity Studies: Recent research suggests that Asunaprevir might possess immunomodulatory properties, specifically activating the MAVS-dependent innate immune pathway, which could contribute to its antiviral activity. []
Resistance to Asunaprevir can emerge due to mutations in the HCV NS3 protease gene. [, , ] The most commonly observed substitutions occur at amino acid residue D168 (D168A/G/H/V/Y), conferring varying levels of resistance. [, , ] Other substitutions include R155K and I170T. [, ]
Genotype-Specific Resistance: Genotype 1b HCV demonstrates a higher propensity for developing resistance to Asunaprevir compared to genotype 1a. [, ]
Baseline Polymorphisms: Pre-existing polymorphisms in the NS3 protease, such as Q80K, can impact the initial virological response to Asunaprevir. [, ]
Combination Therapy and Resistance: Combining Asunaprevir with other DAAs, particularly NS5A inhibitors, can suppress the emergence of resistant variants and achieve higher rates of sustained virological response. [, , , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: